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Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Ethylcyclopentanol (CAS No. 1462-96-0), a tertiary alcohol with applications in organic

synthesis and as a flavoring and fragrance agent. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a

foundational dataset for its identification and characterization in various research and

development settings.

Chemical Structure and Properties
1-Ethylcyclopentanol is a colorless to light yellow liquid with the molecular formula C₇H₁₄O

and a molecular weight of 114.19 g/mol . Its structure consists of a cyclopentane ring

substituted with an ethyl group and a hydroxyl group on the same carbon atom.

Key Physical Properties:

Boiling Point: 153 °C[1][2]

Density: 0.909 g/mL at 25 °C[1][2]

Refractive Index: 1.4570[1][2]
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The following tables summarize the key spectroscopic data for 1-Ethylcyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

0.88 Triplet 3H -CH₂CH₃

1.55 Quartet 2H -CH₂CH₃

1.6 - 1.8 Multiplet 8H Cyclopentyl protons

1.35 Singlet 1H -OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Assignment

8.5 -CH₂CH₃

23.8 Cyclopentyl C3, C4

35.0 -CH₂CH₃

40.0 Cyclopentyl C2, C5

82.5 C-OH

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Functional Group Assignment

3400 (broad) O-H stretch (alcohol)

2960 C-H stretch (aliphatic)

2870 C-H stretch (aliphatic)

1450 C-H bend (methylene)

1375 C-H bend (methyl)

1150 C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

114 Low [M]⁺ (Molecular Ion)

99 Moderate [M - CH₃]⁺

85 High [M - C₂H₅]⁺

67 High [C₅H₇]⁺

57 High [C₄H₉]⁺

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for

organic compounds.

NMR Spectroscopy
A sample of 1-Ethylcyclopentanol was dissolved in deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded

on a 400 MHz and 101 MHz spectrometer, respectively.[3] For ¹H NMR, the data was acquired

with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a

proton-decoupled sequence was used to simplify the spectrum to single lines for each unique

carbon atom.
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IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop

of neat 1-Ethylcyclopentanol liquid was placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range

of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer

(GC-MS) with an electron ionization (EI) source.[4] The sample was injected into the GC,

where it was vaporized and separated from any impurities. The separated compound then

entered the mass spectrometer, where it was bombarded with electrons, causing ionization and

fragmentation. The resulting ions were separated based on their mass-to-charge ratio (m/z)

and detected. The NIST Mass Spectrometry Data Center reports a total of 41 peaks for this

compound, with the most prominent peaks at m/z 67, 85, and 57.[4]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 1-Ethylcyclopentanol.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074463#spectroscopic-data-of-1-ethylcyclopentanol-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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